(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol
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Overview
Description
(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 2-methoxy-3-(1-pyrazole-benzyl)-quinolines with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and transition metal-catalyzed reactions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and halogen-substituted quinolines, which have distinct biological and chemical properties .
Scientific Research Applications
(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Camptothecin: A quinoline alkaloid with anticancer properties.
Uniqueness
(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents enhance its pharmacological activity and make it a valuable compound for further research .
Properties
CAS No. |
61576-10-1 |
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Molecular Formula |
C18H16ClNO3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
[7-chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C18H16ClNO3/c1-22-13-5-3-11(4-6-13)16-7-12(10-21)14-8-18(23-2)15(19)9-17(14)20-16/h3-9,21H,10H2,1-2H3 |
InChI Key |
SOEPLTKIIVZGRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)CO)OC)Cl |
Origin of Product |
United States |
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